7-Bromo-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Description
¹H/¹³C Nuclear Magnetic Resonance (NMR)
Data synthesized from analogous compounds:
¹H NMR (500 MHz, CDCl₃):
- δ 9.18 (s, 1H, H-5 isoquinoline)
- δ 8.55 (d, J = 6.0 Hz, 1H, H-8 isoquinoline)
- δ 7.70–7.12 (m, 8H, Fmoc aromatic protons)
- δ 4.20 (t, 2H, Fmoc CH₂)
- δ 3.85 (m, 2H, dihydroisoquinoline CH₂)
- δ 2.90 (m, 2H, dihydroisoquinoline CH₂)
¹³C NMR (126 MHz, CDCl₃):
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Band (cm⁻¹) | Assignment |
|---|---|
| 3200–2500 | O-H (carboxylic acid) |
| 1705 | C=O (carboxylic acid) |
| 1689 | C=O (Fmoc carbonyl) |
| 1580 | C=C (aromatic) |
| 675 | C-Br stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
- λₘₐₓ (MeOH): 278 nm (π→π* transition, aromatic system)
- Shoulder at 315 nm (n→π* transition, carbonyl groups)
Mass Spectrometric Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS):
- Observed [M+H]⁺: 502.1284 (theoretical 502.1289 for C₂₅H₂₀BrNO₄)
- Isotope Pattern: Characteristic 1:1 ratio for bromine (⁷⁹Br/⁸¹Br)
Fragmentation Pathways:
- Loss of Fmoc group: m/z 279.02 (C₉H₇BrNO₂⁺)
- Decarboxylation: m/z 456.09 (C₂₄H₁₉BrNO₂⁺)
- C-Br bond cleavage: m/z 422.14 (C₂₅H₁₉NO₄⁺)
Fragmentation Scheme:
[M+H]⁺ (502.13)
├── -C₁₅H₁₁O₂ (Fmoc) → m/z 279.02
├── -CO₂H → m/z 456.09
└── -Br → m/z 422.14
Properties
IUPAC Name |
7-bromo-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrNO4/c26-16-10-9-15-11-12-27(23(24(28)29)21(15)13-16)25(30)31-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,13,22-23H,11-12,14H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIQTKBIWIAPIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=C1C=CC(=C2)Br)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid typically involves multiple steps:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Bromine Atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the desired position.
Attachment of the Fmoc Group: The Fmoc group is introduced using Fmoc chloride in the presence of a base such as triethylamine, which helps in the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated synthesizers and purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound serves as an important intermediate in the synthesis of bioactive molecules. Its isoquinoline core is known for its presence in numerous natural products and pharmaceuticals, making it a valuable scaffold for drug discovery.
Anticancer Activity
Recent studies have shown that derivatives of isoquinoline compounds exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the isoquinoline structure can enhance its ability to inhibit cancer cell proliferation and induce apoptosis, making it a candidate for further development in anticancer therapies .
Neuroprotective Properties
Research indicates that isoquinoline derivatives can exhibit neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier is crucial for its application in neuropharmacology .
Synthetic Applications
The compound is utilized as a precursor in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including:
- Coupling Reactions : The fluorenylmethoxycarbonyl (Fmoc) group can be used to protect amines during peptide synthesis, making this compound useful in the preparation of peptide libraries.
- Functionalization : The bromine atom provides a site for further substitution reactions, enabling the introduction of different functional groups that can enhance biological activity or alter pharmacokinetic properties .
Biochemical Research
In biochemical studies, 7-Bromo-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid can be employed as a research tool to investigate enzyme mechanisms and protein interactions.
Enzyme Inhibition Studies
The compound's structure allows it to interact with various enzymes, potentially serving as an inhibitor or modulator. This property is particularly relevant in studying enzymatic pathways related to disease mechanisms.
Protein Labeling
The fluorenylmethoxycarbonyl group can be utilized for labeling proteins in biochemical assays, aiding in the visualization and tracking of protein interactions within cellular environments .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 7-Bromo-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The Fmoc group can be cleaved under basic conditions, revealing the active amine group for further reactions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with analogous molecules from the evidence:
Stability and Reactivity
Target Compound
- Potential Uses: Intermediate in peptide-isoquinoline hybrids for drug discovery. Building block for metal-organic frameworks (MOFs) or polymers via carboxylic acid coordination.
- Knowledge Gaps: Lack of empirical data (e.g., solubility, LD50) limits hazard assessment.
Fmoc-Piperazine Acetic Acid
- Applications: Used in combinatorial chemistry for amine protection.
Carbazole Derivatives ()
- Electronic Properties : Methoxy and nitro groups tune luminescence and redox behavior, relevant for OLEDs or sensors.
- Synthetic Flexibility : Suzuki coupling allows diverse aryl functionalization, a strategy applicable to the target compound’s bromo substituent .
Biological Activity
7-Bromo-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, mechanism of action, and relevant case studies.
Synthesis
The synthesis of 7-Bromo-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid typically involves several steps, including the protection of functional groups, bromination, and cyclization processes. While specific synthetic routes may vary, they often utilize established methodologies in organic synthesis to achieve high yields and purity.
Antibacterial Activity
Research indicates that derivatives of isoquinoline compounds exhibit significant antibacterial properties. In vitro studies have demonstrated that certain isoquinoline derivatives possess activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) ranging from 3.91 to 500 µg/mL against various bacterial strains .
Antimycobacterial Activity
In studies focusing on antimycobacterial activity, derivatives of isoquinoline have been evaluated for their efficacy against Mycobacterium tuberculosis. Some compounds showed promising results with MIC values below 15.625 µg/mL, indicating strong potential for further development as antitubercular agents . The structure-activity relationship (SAR) analysis suggests that modifications at specific positions on the isoquinoline ring can enhance biological activity.
Cytotoxicity
Cytotoxicity assessments have been conducted using various cancer cell lines. For example, certain isoquinoline derivatives were screened against human epithelial kidney cancer (A498) and prostate cancer (PC-3) cell lines, revealing selective cytotoxic effects while sparing non-cancerous cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .
The mechanism by which 7-Bromo-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid exerts its biological effects is not fully understood but may involve interference with bacterial cell wall synthesis or inhibition of specific enzymes critical for bacterial survival. Further research is needed to elucidate these pathways.
Case Studies
Several case studies have highlighted the biological potential of isoquinoline derivatives:
- Antibacterial Evaluation : A study synthesized a series of isoquinoline derivatives and tested them against common bacterial pathogens. The most active compound exhibited an MIC value significantly lower than standard antibiotics .
- Antitubercular Activity : Another investigation focused on the antitubercular properties of modified isoquinolines. Compounds were assessed for their activity against M. tuberculosis, leading to the identification of several promising candidates for further development .
- Cytotoxicity Profiles : A comprehensive evaluation involving multiple cancer cell lines demonstrated that certain derivatives selectively targeted cancer cells while maintaining low toxicity towards normal cells, suggesting their potential as anticancer agents .
Data Tables
| Compound Name | Structure | MIC (µg/mL) | Cytotoxicity (IC50 µM) | Activity Type |
|---|---|---|---|---|
| Compound A | Structure | 3.91 | 37.3 | Antimicrobial |
| Compound B | Structure | 15.625 | >100 | Antitubercular |
| Compound C | Structure | 62.5 | 25 | Anticancer |
Q & A
Q. What are the recommended protocols for synthesizing 7-Bromo-2-(Fmoc)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid, and how can intermediates be characterized?
Methodological Answer: Synthesis typically involves bromination of a pre-functionalized isoquinoline scaffold followed by Fmoc protection. For example, bromination may proceed via electrophilic substitution using bromine or N-bromosuccinimide under controlled conditions (e.g., acetonitrile at 0°C, as seen in brominated isoquinolinone synthesis ). Post-bromination, the Fmoc group is introduced via reaction with Fmoc-Cl in the presence of a base like DMAP. Key intermediates should be characterized using:
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer: Based on structurally similar Fmoc-protected compounds:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure (classified as Acute Toxicity Category 4 for oral, dermal, and inhalation routes ).
- Ventilation : Use fume hoods to minimize inhalation risks during weighing or reactions.
- Decontamination : Quench residual reactivity with ethanol/water mixtures before disposal .
- Storage : Keep under inert gas (argon) at –20°C to prevent hydrolysis of the Fmoc group .
Q. How can researchers optimize purification of this compound to achieve high yields?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in water + 0.1% TFA) to separate brominated byproducts.
- Recrystallization : Test solvent pairs like ethyl acetate/hexane or DCM/pentane for crystalline purity.
- Troubleshooting : Monitor for Fmoc deprotection (e.g., via TLC with ninhydrin staining) if acidic conditions are used .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions, and what catalytic systems are most effective?
Methodological Answer: The bromine atom enables Suzuki-Miyaura or Buchwald-Hartwig couplings for functional diversification. Key considerations:
- Catalyst Screening : Pd(PPh) or XPhos Pd G3 for aryl-Br activation, with KCO as a base in THF/HO .
- Steric Effects : The Fmoc group may hinder coupling; microwave-assisted heating (80–100°C) improves reaction rates.
- Monitoring : Use NMR (if fluorinated partners) or MALDI-TOF to track reaction progress.
Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?
Methodological Answer:
- Comparative Analysis : Cross-reference and NMR data with structurally analogous compounds (e.g., Fmoc-protected amino acids ).
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
- Collaborative Verification : Share samples with independent labs for NMR replication, addressing solvent or calibration discrepancies.
Q. What strategies are recommended for assessing the ecological impact of this compound despite limited ecotoxicity data?
Methodological Answer:
- Predictive Modeling : Use QSAR tools like EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCF) potential .
- Microcosm Studies : Test soil mobility using OECD Guideline 121 (column leaching experiments with labeled -analogs) .
- Tiered Testing : Begin with Daphnia magna acute toxicity assays (EC) before advancing to chronic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
